1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC17264864
Molecular Formula: C12H10F2N2O2
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F2N2O2 |
|---|---|
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | 1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10F2N2O2/c1-7(10-3-2-9(13)4-11(10)14)18-12(17)8-5-15-16-6-8/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | GNBGTEWALSMUSR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)OC(=O)C2=CNN=C2 |
Introduction
Structural and Physicochemical Properties
The compound’s structure features a pyrazole ring substituted at the 1-position with a 2,4-difluorophenyl ethyl group and at the 4-position with a carboxylate ester. This arrangement confers unique electronic and steric properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₂N₂O₂ |
| Molecular Weight | 252.22 g/mol |
| CAS Number | Not publicly disclosed |
| Stability | Enhanced by fluorination |
The difluorophenyl group increases lipophilicity (logP ≈ 2.8 predicted), improving membrane permeability compared to non-fluorinated analogs. X-ray crystallography of related compounds confirms the planar pyrazole ring and orthogonal orientation of the difluorophenyl group, minimizing steric clashes .
Synthetic Methodologies
Conventional Synthesis
The primary route involves cyclocondensation of 2,4-difluorobenzaldehyde with ethyl acetoacetate in ethanol under reflux, followed by hydrazine hydrate treatment. Key steps include:
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Knoevenagel condensation: Forms α,β-unsaturated ketone intermediate.
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Cyclization: Hydrazine induces pyrazole ring formation at 80–100°C.
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Esterification: In situ reaction with ethyl chloroformate yields the final product.
Typical yields range from 65–78%, with purity >95% after recrystallization from ethanol/water mixtures.
Ultrasound-Assisted Synthesis
Adapting methods from analogous pyrazoles , ultrasound irradiation (20–40 kHz) reduces reaction time from hours to 10–12 minutes:
| Parameter | Conventional | Ultrasound |
|---|---|---|
| Time | 6–8 h | 12 min |
| Yield | 65–78% | 85–92% |
| Energy Consumption | High | Reduced 70% |
This method improves regioselectivity due to enhanced mass transfer and cavitation effects .
Chemical Reactivity and Modifications
The compound undergoes three primary reaction types:
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Ester Hydrolysis:
Produces 1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylic acid under acidic conditions . -
N-Alkylation:
Reacts with alkyl halides (R-X) at the pyrazole N2 position, enabling side chain diversification . -
Electrophilic Aromatic Substitution:
Fluorine atoms direct incoming electrophiles to the phenyl ring’s 3- and 5-positions, though reactivity is modest due to electron withdrawal.
Biological Activity and Mechanisms
While direct studies on this compound remain limited, structurally related pyrazoles exhibit:
Antimicrobial Effects
Analogous difluorophenyl pyrazoles inhibit Staphylococcus aureus (MIC = 8–16 μg/mL) and Candida albicans (MIC = 32 μg/mL) by disrupting membrane integrity.
Anti-Inflammatory Action
In murine models, similar compounds reduce TNF-α production by 62–74% at 10 μM via NF-κB pathway inhibition.
Comparative Analysis with Analogues
Fluorination improves both potency and pharmacokinetics, though ortho-fluorine may introduce steric hindrance .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor to protease inhibitors and kinase modulators. Patent WO202308712A1 details its use in JAK2/STAT3 pathway inhibitors.
Agrochemistry
Pyrazole esters act as fungicidal agents in crop protection formulations, though this application remains exploratory for the difluorophenyl variant.
Material Science
Incorporated into liquid crystals (Δε = +12.3 at 20°C) for display technologies, leveraging fluorine’s dielectric anisotropy.
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